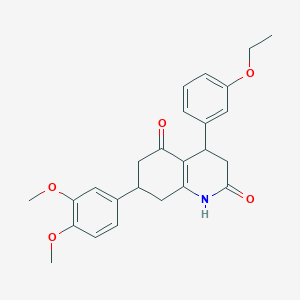methanone](/img/structure/B4636229.png)
[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl](3,5-dimethylpiperidin-1-yl)methanone
Overview
Description
6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a pyridine ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of solvents and reagents is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone is studied for its potential as a pharmacophore. It can interact with biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, although detailed studies are required to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine rings can participate in π-π stacking interactions, while the piperidine moiety can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-amine.
Pyridine Derivatives: Compounds such as 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine.
Uniqueness
What sets 6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both quinoline and pyridine rings provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
(6-chloro-2-pyridin-4-ylquinolin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-14-9-15(2)13-26(12-14)22(27)19-11-21(16-5-7-24-8-6-16)25-20-4-3-17(23)10-18(19)20/h3-8,10-11,14-15H,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFOGIMMHPNALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4636158.png)
![N-[2-(cyclohexylsulfanyl)ethyl]methanesulfonamide](/img/structure/B4636159.png)
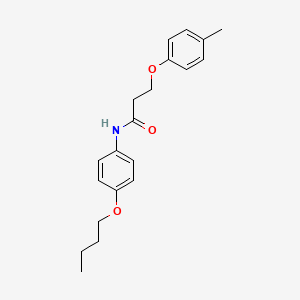
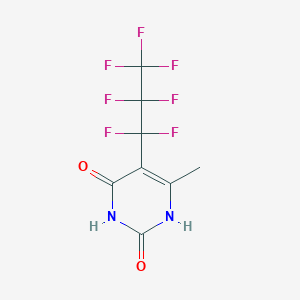
![1-[2-(4-chlorophenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4636170.png)
![N-benzyl-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B4636176.png)
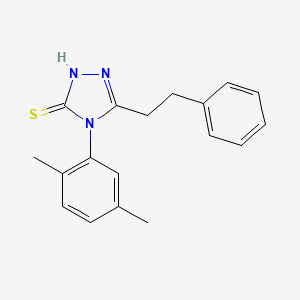
![2-{1-(4-methylbenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B4636196.png)
![methyl 2-{[({4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4636221.png)
methanone](/img/structure/B4636224.png)
![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-methyl-N-phenylacetamide](/img/structure/B4636231.png)
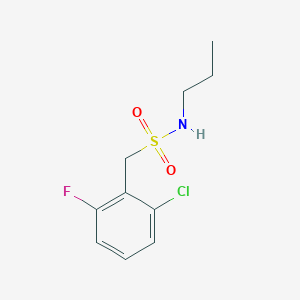
![N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-phenoxyacetamide](/img/structure/B4636250.png)
